molecular formula C5H3ClN4O B12332117 6-chloro-3,7-dihydro-2H-purin-2-one

6-chloro-3,7-dihydro-2H-purin-2-one

Cat. No.: B12332117
M. Wt: 170.56 g/mol
InChI Key: UPSODPSLXOGSFO-UHFFFAOYSA-N
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Description

6-chloro-3,7-dihydro-2H-purin-2-one is a chemical compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 6th position and a keto group at the 2nd position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,7-dihydro-2H-purin-2-one typically involves the chlorination of 3,7-dihydro-2H-purin-2-one. One common method is the reaction of 3,7-dihydro-2H-purin-2-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound, which may have different functional groups or oxidation states.

Scientific Research Applications

6-chloro-3,7-dihydro-2H-purin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The chlorine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3,7-dihydro-2H-purin-2-one (Isoguanine): Similar structure but with an amino group instead of a chlorine atom.

    6-Chloro-3,7-dimethyl-3,7-dihydro-2H-purin-2-one: Similar structure with additional methyl groups.

Uniqueness

6-chloro-3,7-dihydro-2H-purin-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other purine derivatives may not be suitable.

Properties

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

6-chloro-1,6-dihydropurin-2-one

InChI

InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1,3H,(H,9,11)

InChI Key

UPSODPSLXOGSFO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=O)NC(C2=N1)Cl

Origin of Product

United States

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